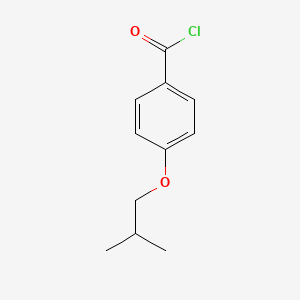
4-isobutoxybenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isobutoxybenzoyl chloride is an organic compound with the molecular formula C11H13ClO2. It is primarily used in proteomics research and has a molecular weight of 212.68 g/mol . This compound is known for its reactivity and is often utilized in various chemical syntheses and industrial applications.
Preparation Methods
The synthesis of 4-isobutoxybenzoyl chloride typically involves the reaction of 4-isobutoxybenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group. The reaction can be represented as follows:
C9H9O3 + SOCl2→C9H9ClO2 + SO2 + HCl
In industrial settings, this process is scaled up, and the reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
4-isobutoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form esters and with amines to form amides. For example, reacting with methanol produces 4-isobutoxybenzoate ester.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-isobutoxybenzoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include alcohols, amines, water, and reducing agents. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
4-isobutoxybenzoyl chloride is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Proteomics Research: It is used as a reagent in the synthesis of various proteomics-related compounds.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving benzoyl derivatives.
Material Science: It is used in the preparation of advanced materials, including polymers and coatings.
Its versatility and reactivity make it a valuable compound in various research and industrial applications .
Mechanism of Action
The mechanism of action of 4-isobutoxybenzoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as alcohols and amines, to form esters and amides, respectively. The molecular targets and pathways involved in these reactions are typical of acyl chlorides, where the carbonyl carbon is electrophilic and susceptible to nucleophilic attack .
Comparison with Similar Compounds
4-isobutoxybenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:
Benzoyl Chloride: Similar in reactivity but lacks the isobutoxy group, making it less bulky and potentially less selective in certain reactions.
4-Methoxybenzoyl Chloride: Contains a methoxy group instead of an isobutoxy group, which can influence its reactivity and solubility.
4-Chlorobenzoyl Chloride: Contains a chlorine atom on the benzene ring, which can affect its electronic properties and reactivity.
The presence of the isobutoxy group in this compound makes it unique, providing steric hindrance and potentially influencing its reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
4-(2-methylpropoxy)benzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNFCXXOIZDEPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406369 |
Source


|
| Record name | 4-Isobutoxy-benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40782-45-4 |
Source


|
| Record name | 4-Isobutoxy-benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
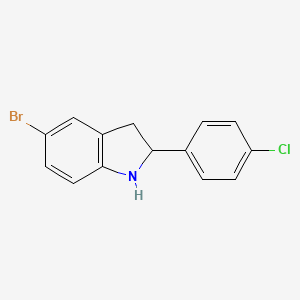
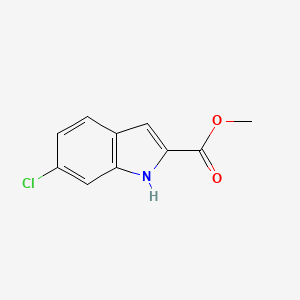
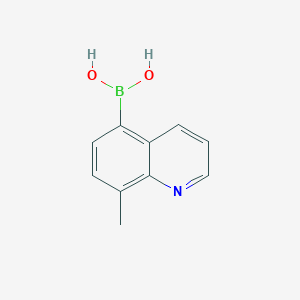
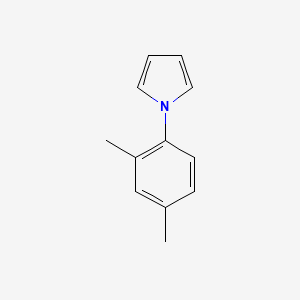
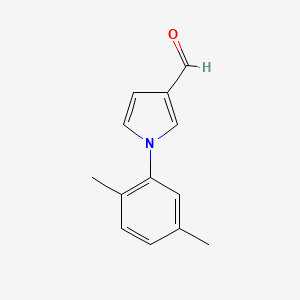
![5-[(3-Formylphenoxy)methyl]-2-furoic acid](/img/structure/B1335465.png)
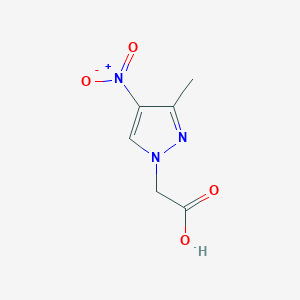
![5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1335470.png)
![2-[(5-Ethylpyridin-2-yl)methyl]azepane](/img/structure/B1335474.png)
![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335476.png)
![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335477.png)
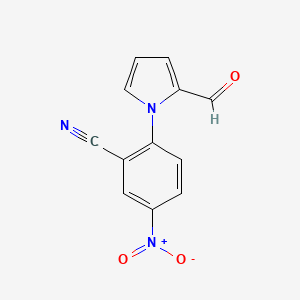
![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335482.png)
![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335483.png)
